molecular formula C₅H₃Br₂ClO₃ B1145495 (E)-2-Chloro-3-(dibromomethyl)-4-oxo-2-butenoic acid CAS No. 441304-67-2

(E)-2-Chloro-3-(dibromomethyl)-4-oxo-2-butenoic acid

Cat. No. B1145495
M. Wt: 306.34
InChI Key:
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Description

“(E)-2-Chloro-3-(dibromomethyl)-4-oxo-2-butenoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a ketone group (C=O), a chloro group (-Cl), and a dibromomethyl group (-CHBr2). The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving halogenation, oxidation, and perhaps a Wittig reaction for the formation of the double bond .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond suggests E/Z isomerism, where the E-isomer has the higher priority groups on opposite sides of the double bond .


Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group could participate in esterification reactions, the ketone group could undergo reduction reactions, and the halogen atoms could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxylic acid and ketone would likely make it polar and potentially soluble in polar solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve exploring its reactivity with various reagents and its potential use in the synthesis of other complex molecules .

properties

IUPAC Name

(E)-4,4-dibromo-2-chloro-3-formylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClO3/c6-4(7)2(1-9)3(8)5(10)11/h1,4H,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIPOVTUTZOKGW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Cl)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)/C(=C(/C(=O)O)\Cl)/C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022109
Record name (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Chloro-3-(dibromomethyl)-4-oxo-2-butenoic acid

CAS RN

441304-67-2
Record name (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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